2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a benzothieno-pyrimidinone core, a pyridinylmethyl substituent, and a chlorofluorobenzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothieno-Pyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.
Introduction of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the core structure.
Attachment of the Chlorofluorobenzylthio Moiety: This step involves the reaction of the core structure with a chlorofluorobenzyl halide in the presence of a base to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The chlorofluorobenzylthio moiety may facilitate binding to hydrophobic pockets, while the pyridinylmethyl group could interact with polar or charged regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of 2-[(2-chloro-4-fluorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorofluorobenzylthio moiety and a pyridinylmethyl group in a benzothieno-pyrimidinone core is relatively rare, making this compound a valuable subject for further research.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3OS2/c24-18-11-16(25)6-5-15(18)13-30-23-27-21-20(17-3-1-2-4-19(17)31-21)22(29)28(23)12-14-7-9-26-10-8-14/h5-11H,1-4,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMLLKDAJJMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=NC=C4)SCC5=C(C=C(C=C5)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104504 | |
Record name | 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-3-(4-pyridinylmethyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667442-45-7 | |
Record name | 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-3-(4-pyridinylmethyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667442-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-3-(4-pyridinylmethyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.